N-(furan-2-ylmethyl)cyclooctanamine
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Overview
Description
N-(furan-2-ylmethyl)cyclooctanamine is an organic compound with the molecular formula C13H21NO. It is characterized by the presence of a furan ring attached to a cyclooctanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)cyclooctanamine can be synthesized through the reductive amination of furfural with cyclooctylamine. One common method involves the use of palladium on carbon nanotubes (Pd-CNTs) as a catalyst in the presence of formic acid as a hydrogen source. The reaction is typically carried out in methanol at elevated temperatures to achieve high yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of heterogeneous catalysts, such as Pd-CNTs, allows for the recycling of catalysts and reduces the overall cost of production .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)cyclooctanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated amine derivatives.
Substitution: N-substituted cyclooctanamine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)cyclooctanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)cyclooctanamine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)aniline: Similar structure but with an aniline moiety instead of cyclooctanamine.
N-(furan-2-ylmethyl)furan-2-carboxamide: Contains an amide group instead of an amine group.
Furan-2-ylmethyl furan-2-carboxylate: Contains an ester group instead of an amine group.
Uniqueness
N-(furan-2-ylmethyl)cyclooctanamine is unique due to its combination of a furan ring and a cyclooctanamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)cyclooctanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13/h6,9-10,12,14H,1-5,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIUTUZVSHHXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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